molecular formula C20H24N4OS B2957218 (E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1904645-89-1

(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2957218
CAS No.: 1904645-89-1
M. Wt: 368.5
InChI Key: CNZFGVVBVKFDHR-BQYQJAHWSA-N
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Description

(E)-N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative of interest in medicinal chemistry and preclinical pharmaceutical research. This molecule is structurally characterized by a tetrahydrocinnoline moiety, a piperidine ring, and a thiophene-based acrylamide chain, features that are commonly associated with potential bioactivity . Acrylamide derivatives bearing similar heterocyclic systems have been investigated in scientific literature for their structure-activity relationships, particularly in the development of therapeutic agents . For instance, research on analogous compounds has highlighted their potential as scaffolds in drug discovery . The presence of the thiophene ring, a privileged structure in medicinal chemistry, may contribute to specific interactions with biological targets. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(E)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-20(8-7-17-5-3-13-26-17)21-16-9-11-24(12-10-16)19-14-15-4-1-2-6-18(15)22-23-19/h3,5,7-8,13-14,16H,1-2,4,6,9-12H2,(H,21,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZFGVVBVKFDHR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a tetrahydrocinnoline moiety, a piperidine ring, and a thiophene group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4OSC_{20}H_{24}N_{4}OS, with a molecular weight of approximately 372.49 g/mol. The structure features:

  • Tetrahydrocinnoline ring : Known for its role in various biological activities.
  • Piperidine ring : Contributes to the compound's interaction with biological targets.
  • Thiophene group : Imparts unique electronic properties that may enhance biological activity.
PropertyValue
Molecular Weight372.49 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The compound's structural features allow it to bind effectively to these targets, potentially modulating their activity and leading to various biological effects.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interference with key signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Neuroprotective Properties : There is emerging evidence that this compound may exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with promising results:

  • Study on Anticancer Properties : A recent study evaluated the anticancer effects of related tetrahydrocinnoline derivatives in vitro. Results indicated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.
  • Inflammation Modulation : Another study focused on the anti-inflammatory potential of thiophene-containing compounds. It was found that these compounds could significantly reduce pro-inflammatory cytokine levels in cell cultures.
  • Neuroprotection Research : Research on neuroprotective agents highlighted the role of piperidine derivatives in protecting neuronal cells from oxidative stress-induced apoptosis.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological Activity
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indazoleAnticancer and anti-inflammatory
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indoleNeuroprotective and anticancer
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrroleAntimicrobial properties

Uniqueness

What distinguishes this compound from other compounds is its specific combination of structural motifs. This unique configuration may confer distinct reactivity and biological activity that warrants further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, it is compared to structurally analogous acrylamide derivatives reported in the literature. Key differences in core scaffolds, substituents, and functional groups are summarized below:

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

Compound Name / ID Core Structure Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Tetrahydrocinnolin + piperidine Thiophen-2-yl, acrylamide 368.5 Unreported; potential kinase/GPCR targeting
(R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-3-(6-chloropyridin-2-yl)-2-cyanoacrylamide (13g) Imidazo[4,5-b]pyridine + pyrrolidine Chloropyridyl, cyano group, methylpiperazine Unreported Likely protease inhibitor (structural analogy)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Oxazolone-derived acrylamide Nitrophenyl, propyl chain, thiophene Unreported Synthetic intermediate; isomerism impacts activity
(E)-N-(2-(2-Methylpiperidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6j) Trimethoxyphenyl + piperidine 3,4,5-Trimethoxyphenyl, methylpiperidine 337 (MS) EP2 antagonist (reported in prior studies)
(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide Pyridine + pyrrolidinone Thiophen-2-yl, oxopyrrolidine 327.4 Unreported; neurokinin receptor modulators (structural analogy)

Key Observations:

Core Heterocycle Diversity: The tetrahydrocinnolin core in the target compound is distinct from the imidazo[4,5-b]pyridine in 13g or pyridine in .

Substituent Impact :

  • The thiophen-2-yl group is shared with compounds 5112 and , but its conjugation with acrylamide in the target compound may enhance electronic interactions with target proteins.
  • The absence of electron-withdrawing groups (e.g., nitro in 5112 or chloro in 13g ) suggests the target compound may prioritize hydrophobic interactions over electrophilic reactivity.

Isomerism and Conformation :

  • The (E)-configuration of the acrylamide linker (common across all compounds) is critical for maintaining planarity and binding affinity. In contrast, the (Z)-isomer in 5112 likely alters molecular geometry and activity.

Similarity Coefficients :

  • Using Tanimoto coefficients (as per ), the target compound would exhibit low similarity (<0.4) with 6j (due to divergent cores) but moderate similarity (~0.6) with (shared thiophene and acrylamide motifs).

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